(E)-4-phenylbut-3-en-1-yl acetate
Description
Structure
3D Structure
Properties
CAS No. |
7515-42-6 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
[(E)-4-phenylbut-3-enyl] acetate |
InChI |
InChI=1S/C12H14O2/c1-11(13)14-10-6-5-9-12-7-3-2-4-8-12/h2-5,7-9H,6,10H2,1H3/b9-5+ |
InChI Key |
PGAUEKAFLZZAMS-WEVVVXLNSA-N |
Isomeric SMILES |
CC(=O)OCC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Strategies for E 4 Phenylbut 3 En 1 Yl Acetate and Its Stereoisomers
Direct Esterification and Transesterification Approaches to (E)-4-Phenylbut-3-en-1-yl Acetate (B1210297)
The most straightforward methods to produce (E)-4-phenylbut-3-en-1-yl acetate involve the direct esterification of (E)-4-phenylbut-3-en-1-ol or the transesterification of a related ester.
Esterification of (E)-4-Phenylbut-3-en-1-ol with Acetic Acid Derivatives
The classical approach to forming this compound is the esterification of (E)-4-phenylbut-3-en-1-ol with an acetylating agent. This typically involves reacting the alcohol with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base or an acid catalyst to facilitate the reaction. The choice of reagent and catalyst can influence the reaction rate and yield.
Transesterification Methodologies for this compound
Transesterification offers an alternative route where an existing ester is transformed into the desired acetate. For instance, methyl (E)-4-phenylbut-3-enoate can be reacted with an acetate source in the presence of a suitable catalyst. This method is particularly useful when the starting ester is more readily available than the corresponding alcohol.
Multistep Synthetic Routes to this compound Precursors
More elaborate synthetic strategies focus on constructing the precursor molecule, (E)-4-phenylbut-3-en-1-ol, or its analogues, from simpler starting materials. These routes offer greater flexibility in introducing structural diversity.
Synthesis of (E)-4-Phenylbut-3-en-1-ol and Analogues from Carbonyl Precursors (e.g., via reduction of α,β-unsaturated ketones)
A common strategy for synthesizing (E)-4-phenylbut-3-en-1-ol involves the reduction of an α,β-unsaturated carbonyl compound. For example, (E)-4-phenylbut-3-en-2-one can be selectively reduced to the corresponding alcohol, (E)-4-phenylbut-3-en-2-ol. nist.gov Further reduction can yield the desired (E)-4-phenylbut-3-en-1-ol. The electrochemical reduction of 4-phenyl-3-buten-2-one (B7806413) has been studied, which can lead to the formation of 4-phenylbuten-3-ol-2 among other products. researchgate.net
Formation of this compound from Cyclopropanemethanols
An alternative, though less common, approach involves the rearrangement of cyclopropylmethanol (B32771) derivatives. While specific examples for the direct synthesis of this compound from cyclopropanemethanols are not prevalent in the reviewed literature, such rearrangements are a known synthetic tool for accessing homoallylic systems.
Preparation of Related Phenylbutenone Intermediates via Condensation Reactions
The synthesis of key intermediates like (E)-4-phenylbut-3-en-2-one, also known as benzalacetone, is often achieved through condensation reactions. google.combldpharm.comnih.govnist.gov The Claisen-Schmidt condensation is a particularly effective method, involving the reaction of an aldehyde or ketone with an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.orgbyjus.com In a typical synthesis of benzalacetone, benzaldehyde (B42025) is reacted with acetone (B3395972) in the presence of a base like sodium hydroxide (B78521). google.comwikipedia.org This reaction proceeds through an aldol (B89426) condensation mechanism to form a β-hydroxy ketone, which then readily dehydrates to yield the α,β-unsaturated ketone. magritek.com This method is a foundational technique for creating the carbon backbone of phenylbutenone derivatives. scispace.com
Catalytic Methods in the Synthesis of this compound and Related Structures
The development of catalytic methods has revolutionized the synthesis of complex molecules, offering efficient and selective routes to desired products. In the context of this compound and its stereoisomers, catalytic strategies are paramount for controlling stereochemistry and achieving high yields.
Copper-Catalyzed Synthetic Pathways for this compound
Copper-catalyzed reactions, particularly asymmetric allylic alkylations (AAA), have emerged as a powerful tool for the enantioselective formation of carbon-carbon bonds. researchgate.net These methods are highly relevant for the synthesis of chiral derivatives of this compound. The general approach involves the reaction of an allylic electrophile with a nucleophile in the presence of a chiral copper catalyst.
A highly efficient method for the copper-catalyzed asymmetric allylic alkylation of ortho-substituted cinnamyl bromides with Grignard reagents has been reported. researchgate.net This methodology, utilizing a catalytic system composed of CuBr·SMe2 and a chiral ligand like TaniaPhos, yields a range of branched products with excellent regioselectivity and enantioselectivity. researchgate.net While this specific example focuses on cinnamyl bromides, the principles are directly applicable to the synthesis of chiral analogues of this compound by employing an appropriate acetate-bearing Grignard reagent or by subsequent functional group manipulation.
The versatility of copper catalysis is further demonstrated in the enantioselective allylic alkylation using organolithium reagents, which are inexpensive and widely available. researchgate.netfigshare.com Catalyst systems based on Cu–Taniaphos and Cu–phosphoramidites have been successfully employed in the asymmetric allylic alkylation of allyl bromides, chlorides, and ethers. researchgate.net These reactions typically proceed within 1 to 10 hours and provide access to tertiary and quaternary stereogenic centers. researchgate.netfigshare.com
| Catalyst System | Allylic Substrate | Nucleophile | Key Features | Reference |
| CuBr·SMe2 / TaniaPhos | ortho-substituted cinnamyl bromides | Grignard reagents | Excellent regioselectivity and enantioselectivity for branched products. | researchgate.net |
| Cu–Taniaphos / Cu–phosphoramidites | Allyl bromides, chlorides, ethers | Organolithium reagents | Catalytic enantioselective synthesis of tertiary and quaternary carbon centers. | researchgate.netfigshare.com |
Biocatalytic Approaches in the Preparation of Chiral Allylic Alcohol Precursors
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. polimi.itnih.gov For the preparation of enantiomerically pure stereoisomers of this compound, the key precursor is the chiral allylic alcohol, (E)-4-phenylbut-3-en-1-ol. Enzymatic kinetic resolution is a widely employed technique for obtaining such chiral alcohols. wikipedia.org
This method relies on the differential reaction rates of the two enantiomers of a racemic alcohol with an acylating agent in the presence of a lipase (B570770). One enantiomer is acylated at a much faster rate, leaving the unreacted alcohol enriched in the other enantiomer. Lipases, such as Candida antarctica lipase B (CALB), are frequently used for this purpose due to their broad substrate specificity and high enantioselectivity. nih.gov
The kinetic resolution of racemic secondary allylic alcohols, including structures similar to (E)-4-phenylbut-3-en-1-ol, has been successfully achieved using lipases like Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) and Amano PS (Burkholderia cepacia). researchgate.net These reactions typically use vinyl acetate as the acylating agent and are conducted in non-polar solvents like hexane. researchgate.net The result is the formation of an enantioenriched acetate and the corresponding unreacted enantioenriched alcohol, both with high enantiomeric excess. researchgate.net
| Enzyme | Substrate Type | Acylating Agent | Solvent | Outcome | Reference |
| Candida antarctica lipase B (CALB) / Novozym 435 | Racemic secondary allylic alcohols | Vinyl acetate | Hexane | High enantiomeric excess of both the resulting acetate and the unreacted alcohol. | researchgate.netnih.gov |
| Burkholderia cepacia lipase (Amano PS) | Racemic secondary allylic alcohols | Vinyl acetate | Hexane | Effective kinetic resolution, yielding products with high enantiomeric excess. | researchgate.net |
Other Transition Metal-Catalyzed Synthetic Strategies
Besides copper, other transition metals like ruthenium and palladium are instrumental in forging the carbon framework and introducing functionality in molecules such as this compound.
Ruthenium-based catalysts have shown remarkable activity and selectivity in a variety of transformations. For instance, ruthenium-catalyzed asymmetric allylic alkylation has been developed for the synthesis of chiral derivatives. nih.gov These catalysts can be generated in situ from commercially available precursors and exhibit high activity and tolerance to air and moisture. nih.gov Furthermore, ruthenium catalysts are known to effectively isomerize allyl alcohols, a property that can be harnessed in tandem with other transformations to build molecular complexity. rsc.org Ruthenium complexes also tend to exhibit high regioretention in allylic alkylations, which is crucial for maintaining the desired substitution pattern. figshare.com
Palladium catalysis is another cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for constructing the carbon skeleton of this compound. For example, a palladium-catalyzed Suzuki coupling could be envisioned between a vinyl halide and a phenylboronic acid derivative to form the styrenyl moiety. Subsequent functionalization would then lead to the target molecule. Palladium catalysts have been extensively used in the regio- and stereoselective synthesis of complex molecules containing substituted double bonds. beilstein-journals.orgnih.gov
| Transition Metal | Reaction Type | Key Features | Potential Application in Synthesis | Reference |
| Ruthenium | Asymmetric Allylic Alkylation | High activity, air and moisture insensitivity, high regioretention. | Enantioselective synthesis of chiral analogues. | figshare.comnih.gov |
| Ruthenium | Redox Isomerization of Allyl Alcohols | Chemoselective isomerization of double bonds. | Positional control of the double bond in synthetic intermediates. | rsc.org |
| Palladium | Suzuki, Heck, Sonogashira Coupling | Versatile C-C bond formation. | Construction of the 4-phenylbut-3-ene backbone. | beilstein-journals.orgnih.gov |
Chemical Reactivity and Transformation Mechanisms of E 4 Phenylbut 3 En 1 Yl Acetate
Olefinic Reactivity: Addition Reactions Across the Carbon-Carbon Double Bond
The presence of a carbon-carbon double bond in the backbone of (E)-4-phenylbut-3-en-1-yl acetate (B1210297) confers upon it the typical reactivity of an alkene. This unsaturated bond is susceptible to a range of addition reactions, including hydrogenation, halogenation, and cycloadditions.
Hydrogenation and Reductive Transformations
The carbon-carbon double bond in (E)-4-phenylbut-3-en-1-yl acetate can be readily reduced to a single bond through catalytic hydrogenation. This transformation typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. The choice of catalyst and reaction conditions can influence the selectivity of the reduction, particularly in molecules containing other reducible functional groups like the ester.
Selective hydrogenation of the C=C bond in α,β-unsaturated compounds, which are structurally related to this compound, is a well-established process. For instance, the hydrogenation of cinnamaldehyde (B126680), which also possesses a phenyl-substituted double bond, has been extensively studied. The C=C bond is generally more susceptible to hydrogenation than the C=O bond, making selective reduction to the saturated aldehyde or, in the case of the acetate, the saturated ester, feasible. nih.govchemicalbook.com
Commonly employed catalysts for this purpose include palladium on carbon (Pd/C), platinum on silica (B1680970) (Pt/SiO₂), and rhodium-based catalysts. chemicalbook.comwiley-vch.dechinesechemsoc.org For example, silica-supported copper nanoparticles have been shown to be highly efficient for the selective hydrogenation of various α,β-unsaturated carbonyl compounds, yielding the corresponding saturated esters, ketones, and aldehydes. researchgate.net
| Catalyst System | Substrate Type | Product | Selectivity/Yield | Reference |
| Silica-supported Copper Nanoparticles | α,β-unsaturated esters, ketones, aldehydes | Saturated esters, ketones, aldehydes | >99% selectivity | researchgate.net |
| (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H | α,β-unsaturated carbonyl compounds | C=C hydrogenated products | Good to excellent yields | wiley-vch.de |
| Ir-FeOₓ/rutile | Unsaturated aldehydes (e.g., cinnamaldehyde) | Unsaturated alcohols | ≥95% selectivity | libretexts.org |
| CoRe/TiO₂ | Cinnamaldehyde | Cinnamyl alcohol | 82% selectivity | organic-chemistry.org |
Transfer hydrogenation represents an alternative to using H₂ gas, employing hydrogen donor molecules like isopropanol (B130326) or formic acid. chemistrysteps.com This method can also achieve selective reduction of the C=C bond in α,β-unsaturated systems. chinesechemsoc.org
Halogenation and Hydrohalogenation Reactions
The double bond of this compound can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂) and hydrohalic acids (e.g., HBr, HCl). The reaction with halogens proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated derivative.
A related and synthetically valuable transformation is halohydroxylation, where the reaction is carried out in the presence of water. This leads to the formation of a halohydrin. For instance, the enantioselective bromohydroxylation of cinnamyl alcohols, which are structurally very similar to the target molecule, has been successfully achieved using a chiral catalyst. masterorganicchemistry.com This suggests that this compound could undergo a similar transformation to yield optically active bromohydrins. masterorganicchemistry.com
| Reagent System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| PhCONHBr, (DHQD)₂PHAL, H₂O | Cinnamyl alcohols | Bromohydrins | Up to 95% ee | masterorganicchemistry.com |
Hydrohalogenation involves the addition of a hydrogen halide across the double bond. Following Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms, while the halogen will add to the more substituted carbon. In the case of this compound, the proximity of the phenyl group can influence the regioselectivity of the addition. The reaction of cinnamyl alcohol with hydrogen halides has been shown to result in the substitution of the hydroxyl group, but addition across the double bond is also a possible reaction pathway. youtube.com
Cycloaddition and Carbene Insertion Reactions (e.g., with diazocarbonyl compounds)
The double bond in this compound can participate in cycloaddition reactions, where it reacts with a 2π or 4π electron system to form a cyclic product.
One of the most common cycloaddition reactions is the Diels-Alder reaction, where a conjugated diene reacts with a dienophile (an alkene) to form a cyclohexene (B86901) ring. libretexts.orgmasterorganicchemistry.comyoutube.com In this context, this compound would act as the dienophile. The reactivity in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups on the dienophile. masterorganicchemistry.com While the acetate group is not strongly electron-withdrawing, the conjugation with the phenyl ring can influence the reactivity of the double bond.
1,3-Dipolar cycloadditions are another class of reactions where a 1,3-dipole reacts with a dipolarophile (the alkene) to form a five-membered heterocyclic ring. wikipedia.org
Cyclopropanation, the addition of a carbene or carbenoid to a double bond to form a cyclopropane (B1198618) ring, is another important transformation. The Simmons-Smith reaction, which utilizes a zinc-copper couple and diiodomethane, is a well-established method for the cyclopropanation of alkenes. organic-chemistry.orgthermofisher.comub.ac.id Notably, the cyclopropanation of cinnamyl alcohol using the Simmons-Smith reagent proceeds in good yield, suggesting that this compound would be a suitable substrate for this reaction. wikipedia.org The hydroxyl group in allylic alcohols can direct the cyclopropanation to occur on the same face of the double bond, and a similar directing effect might be observed with the acetate group. wiley-vch.deorganic-chemistry.org
Carbenes generated from diazocarbonyl compounds, such as diazomethane (B1218177) or ethyl diazoacetate, can also add to the double bond to form cyclopropanes, often catalyzed by transition metals like palladium or rhodium. researchgate.netlibretexts.orgyoutube.comorganic-chemistry.org For example, the cyclopropanation of cinnamic acid esters with diazomethane has been reported. researchgate.net
| Reaction Type | Reagents | Substrate Analog | Product Type | Reference |
| Simmons-Smith Cyclopropanation | CH₂I₂, Zn-Cu | Cinnamyl alcohol | Cyclopropane | organic-chemistry.orgwikipedia.org |
| Catalytic Cyclopropanation | Diazomethane, Pd(OAc)₂ | Cinnamic acid esters | Cyclopropane | researchgate.net |
Carbene insertion into C-H bonds is another characteristic reaction of carbenes, but in the context of the olefinic reactivity of this compound, addition to the double bond is the more likely pathway. researchgate.net
Ester Group Reactivity: Hydrolysis and Transesterification Mechanisms
The acetate ester group in this compound is susceptible to nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the cleavage of the acyl-oxygen bond. nih.gov
Acid-Catalyzed Hydrolysis of the Acetate Moiety
In the presence of an acid catalyst and water, this compound can be hydrolyzed to (E)-4-phenylbut-3-en-1-ol and acetic acid. The mechanism of acid-catalyzed ester hydrolysis is the reverse of the Fischer esterification.
The reaction is initiated by the protonation of the carbonyl oxygen of the ester by the acid catalyst (e.g., H₂SO₄, HCl). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent tetrahedral intermediate undergoes proton transfer and then eliminates a molecule of alcohol to form the protonated carboxylic acid. Finally, deprotonation of the carboxylic acid yields the final product and regenerates the acid catalyst. nih.gov
Base-Catalyzed Hydrolysis and Saponification
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that converts this compound into (E)-4-phenylbut-3-en-1-ol and the salt of acetic acid. masterorganicchemistry.comnih.gov This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic solution.
The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide ion ((E)-4-phenylbut-3-en-1-oxide) as the leaving group and forming acetic acid. In the basic reaction medium, the newly formed acetic acid is immediately deprotonated by the alkoxide or another hydroxide ion to form the carboxylate salt (acetate). This final acid-base step is essentially irreversible and drives the reaction to completion. libretexts.orgmasterorganicchemistry.com
Transesterification, the conversion of one ester to another, can also occur under either acid or base catalysis by reacting this compound with an excess of a different alcohol. Lipase-catalyzed transesterification of cinnamyl alcohol with ethyl acetate to form cinnamyl acetate is a known process, highlighting the feasibility of such transformations for this class of compounds. organic-chemistry.orgwikipedia.orgorganic-chemistry.org
Enzymatic Hydrolysis for Kinetic Resolution (as seen in related esters)
Enzymatic kinetic resolution is a widely used method for obtaining enantiomerically pure compounds. While direct studies on this compound are not extensively documented in the provided results, the enzymatic hydrolysis of the structurally similar (E)-4-phenylbut-3-en-2-yl acetate and other related arylbutenyl acetates provides significant insight into this process. mdpi.comnih.govresearchgate.net
Lipases are a class of enzymes commonly employed for the kinetic resolution of racemic esters through hydrolysis. acs.orgnih.govnih.gov The enzyme selectively hydrolyzes one enantiomer of the racemic ester to the corresponding alcohol at a faster rate, leaving the unreacted ester enriched in the other enantiomer. This difference in reaction rates allows for the separation of the two enantiomers.
In the case of racemic (E)-4-phenylbut-3-en-2-yl acetate, its hydrolysis catalyzed by Lecitase® Ultra has been investigated. mdpi.com The process yields (R)-4-phenylbut-3-en-2-ol and unreacted (S)-(E)-4-phenylbut-3-en-2-yl acetate. The efficiency of this resolution is influenced by factors such as temperature, co-solvent, and enzyme immobilization. nih.govnih.gov For instance, immobilizing Lecitase™ Ultra on cyanogen (B1215507) bromide-activated agarose (B213101) has been shown to significantly enhance both the activity and enantioselectivity of the hydrolysis of (E)-4-phenylbut-3-en-2-yl butyrate, a related ester. nih.govnih.gov
The following table summarizes the kinetic resolution of (E)-4-phenylbut-3-en-2-yl acetate and its propionate (B1217596) analogue using Lecitase® Ultra-catalyzed hydrolysis at different temperatures. mdpi.com
Table 1: Kinetic Resolution of (E)-4-phenylbut-3-en-2-yl Esters
| Substrate | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Alcohol (ee_alc) (%) | Enantiomeric Excess of Ester (ee_est) (%) | Enantioselectivity (E) |
|---|---|---|---|---|---|---|
| (E)-4-phenylbut-3-en-2-yl acetate | 30 | 8 | 48 | 91 | 85 | >200 |
| (E)-4-phenylbut-3-en-2-yl acetate | 40 | 4 | 52 | 88 | 95 | >200 |
| (E)-4-phenylbut-3-en-2-yl propionate | 30 | 2 | 57 | 92 | 85 | 65 |
| (E)-4-phenylbut-3-en-2-yl propionate | 40 | 1 | 51 | 90 | 92 | 60 |
This table is based on data presented in the referenced literature and is for illustrative purposes. mdpi.com
Dynamic kinetic resolution (DKR) is an advanced approach that combines enzymatic resolution with in-situ racemization of the unreacted enantiomer. acs.orgnih.gov This allows for the theoretical conversion of a racemic mixture into a single enantiomer with a maximum yield of 100%. This has been successfully applied to various allylic acetates using a combination of a lipase (B570770) and a palladium catalyst. acs.org
Allylic Position Functionalization Reactions
The allylic position of this compound is a key site for chemical modifications.
Allylic oxidation of cinnamyl derivatives can lead to the formation of valuable cinnamaldehyde compounds. mdpi.com While direct oxidation of this compound is not detailed, the oxidation of the related cinnamyl alcohol to cinnamaldehyde has been achieved with high selectivity and conversion using silver-cobalt nanoparticles supported on multi-walled carbon nanotubes. mdpi.com This suggests that the allylic C-H bonds in this compound could be susceptible to similar oxidative transformations.
Allylic substitution reactions offer a pathway to introduce a variety of functional groups at the allylic position. For instance, a transition-metal-free, water-based protocol has been developed for the allylic alkylation, amination, and O-allylation of (E)-1,3-diphenylallyl acetate, demonstrating the feasibility of nucleophilic substitution at the allylic position. rsc.org
Palladium-catalyzed reactions are powerful tools for allylic functionalization. nih.govresearchgate.net The Tsuji-Trost reaction, a palladium-catalyzed allylic alkylation, is a well-established method for forming carbon-carbon bonds. mdpi.com This reaction typically involves the reaction of an allylic substrate with a nucleophile in the presence of a palladium catalyst.
A biomimetic aerobic oxidative dehydrogenative coupling of arenes with allyl esters, catalyzed by palladium acetate, has been developed for the synthesis of cinnamyl derivatives. nih.gov This method represents an environmentally friendly approach to forming C-C bonds. nih.gov Furthermore, palladium-catalyzed allylic C-H functionalization has emerged as a step- and atom-economical strategy, where an allylic hydrogen atom acts as a leaving group. nih.govresearchgate.net This direct C-H activation method is often performed in the presence of a terminal oxidant to regenerate the active Pd(II) catalyst. nih.govmdpi.com
The scope of palladium-catalyzed allylic functionalization extends to the synthesis of functionalized allylsilanes from allylic alcohols and disilanes under mild and neutral conditions. organic-chemistry.org This highlights the versatility of palladium catalysis in forming various types of bonds at the allylic position.
Rearrangement Reactions and Isomerization Pathways (e.g., Cope rearrangement of cyclopropane derivatives)
The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-hexadiene. nih.gov While this compound itself is not a 1,5-diene, its derivatives can undergo such rearrangements. A key example involves the tandem cyclopropanation/Cope rearrangement. The cyclopropanation of a diene can be followed by a Cope rearrangement to yield a larger ring system. caltech.edu For instance, divinylcyclopropanes can rearrange to form cycloheptadienes.
The rearrangement of cyclopropenylcarbinyl acetates can also lead to the formation of alkylidenecyclopropanes through a acs.orgacs.org-sigmatropic rearrangement. nih.gov The ease of this rearrangement is attributed to the relief of ring strain and the formation of a conjugated system. nih.gov
Stereochemical Control and Enantioselective Processes in E 4 Phenylbut 3 En 1 Yl Acetate Chemistry
Enantioselective Synthesis of Chiral Precursors (e.g., Allylic Alcohols via biocatalysis)
The enantioselective synthesis of chiral precursors, especially allylic alcohols, is a critical first step in accessing optically pure (E)-4-phenylbut-3-en-1-yl acetate (B1210297). Biocatalysis, leveraging the high selectivity of enzymes, has emerged as a powerful tool for this purpose. nih.gov Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are widely employed for the asymmetric reduction of prochiral ketones to furnish chiral secondary alcohols. nih.govpolimi.it
For instance, the synthesis of chiral allylic alcohols can be achieved through the enzymatic reduction of the corresponding α,β-unsaturated ketone. Ene-reductases (ERs) can first reduce the carbon-carbon double bond, followed by the reduction of the ketone by an alcohol dehydrogenase (ADH) in a multi-enzyme cascade reaction. polimi.it This approach allows for the one-pot synthesis of saturated chiral alcohols from α,β-unsaturated ketones. polimi.it
The stereoselectivity of these biocatalytic reductions is often high, yielding products with excellent enantiomeric excess (ee). The choice of enzyme, substrate, and reaction conditions, including the use of co-solvents, can significantly influence the outcome of the reaction.
Kinetic Resolution Strategies for Racemic Mixtures (e.g., enzymatic hydrolysis of related esters)
Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This strategy relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In the context of (E)-4-phenylbut-3-en-1-yl acetate, enzymatic kinetic resolution is a particularly effective approach. nih.gov
Lipases are a class of enzymes that are frequently used for the kinetic resolution of racemic alcohols and esters via hydrolysis or transesterification reactions. nih.gov For example, the enzymatic hydrolysis of racemic this compound can lead to the formation of one enantiomer of the corresponding alcohol, leaving the other enantiomer of the acetate unreacted.
A well-documented example is the kinetic resolution of (R,S)-1-phenylethyl acetate using Candida antarctica lipase (B570770) B (CALB). researchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the acetate, yielding the corresponding alcohol and the unreacted, enantiomerically enriched acetate. The efficiency and enantioselectivity of such resolutions can be influenced by the reaction medium, with systems like tert-butanol/phosphate (B84403) buffer or supercritical CO2/phosphate buffer showing high enantioselectivity. researchgate.net The conversion rate and reaction time can be significantly improved in a supercritical CO2 system. researchgate.net
Table 1: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethyl Acetate with CALB
| Solvent System | Conversion Rate (%) | Reaction Time | Reference |
| tert-butanol with 0.025 mol/l phosphate buffer (pH 7.5) | ~40 | 8 h | researchgate.net |
| Supercritical CO2 with 0.025 mol/l phosphate buffer (pH 7.5) | >41.2 | 90 min | researchgate.net |
Dynamic Kinetic Resolution Methods (non-enzymatic approaches in related systems)
While kinetic resolution has a theoretical maximum yield of 50% for the desired enantiomer, dynamic kinetic resolution (DKR) can overcome this limitation by combining the kinetic resolution step with in-situ racemization of the slower-reacting enantiomer. acs.orgacs.org This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product.
In the context of allylic acetates, DKR can be achieved through chemoenzymatic methods, which couple an enzyme for the resolution step with a metal catalyst for the racemization. acs.orgacs.org For instance, a lipase can be used for the enantioselective acylation or deacylation, while a palladium or ruthenium complex can catalyze the racemization of the unreacted allylic alcohol or acetate. acs.orgacs.orgyoutube.com
Non-enzymatic approaches to DKR have also been developed. For example, the dynamic kinetic resolution of allylic azides has been achieved using a Winstein rearrangement for racemization, coupled with a Sharpless asymmetric dihydroxylation for the enantioselective functionalization, affording tertiary azides in excellent enantioselectivity. nih.gov
Diastereoselective Transformations and Control of Stereochemistry
Once a chiral center is established in a precursor to this compound, subsequent reactions must be controlled to maintain or influence the stereochemistry of newly formed stereocenters. Diastereoselective transformations are crucial in this regard.
For example, the reaction of cinnamyl alcohol with orthoesters in the presence of a metal triflate catalyst can lead to the formation of either a linear or a branched ether product. nih.gov The product distribution is dependent on reaction conditions such as temperature and catalyst loading, demonstrating the ability to control the regioselectivity and, consequently, the diastereoselectivity of the transformation. nih.gov At room temperature with low catalyst loading, the branched secondary allyl ether is favored, while higher temperatures and catalyst loadings yield the linear primary ether. nih.gov
The development of one-pot, two-step procedures, such as the protodesilylation of (E)-1-aryl-2,4-bis(trimethylsilyl)but-1-en-3-ynes followed by a Sonogashira cross-coupling, allows for the regio- and stereoselective synthesis of 1,4-diarylbut-1-en-3-ynes with aryl groups in a syn arrangement. mdpi.comresearchgate.net
Chirality Transfer in Reactions Involving this compound Analogues
Chirality transfer involves the transmission of stereochemical information from a chiral starting material or catalyst to the product. In reactions involving analogues of this compound, this principle is fundamental for achieving stereocontrol.
Transition metal-catalyzed allylic substitution reactions are prime examples of chirality transfer. nih.gov In these reactions, a chiral ligand on the metal catalyst can direct the approach of a nucleophile to a π-allyl metal intermediate, leading to the formation of a chiral product with high enantioselectivity. The stereochemical outcome of these reactions is often dependent on the nature of the catalyst, the nucleophile, and the substrate.
The mechanism of dynamic kinetic resolution itself is an elegant example of chirality transfer. youtube.com A ruthenium catalyst can facilitate the reversible oxidation of a racemic secondary alcohol to an achiral ketone and a reductant. youtube.com The enzyme then selectively acylates one enantiomer of the alcohol as it is reformed, driving the equilibrium towards the production of a single enantiomer of the ester. youtube.com This process effectively transfers the chirality of the enzyme's active site to the final product. youtube.com
Advanced Analytical and Spectroscopic Characterization of E 4 Phenylbut 3 En 1 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H NMR and ¹³C NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the carbon-hydrogen framework of (E)-4-phenylbut-3-en-1-yl acetate (B1210297). The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. illinois.edu
¹H NMR Spectroscopy: The ¹H NMR spectrum of (E)-4-phenylbut-3-en-1-yl acetate exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons of the phenyl group typically appear as a multiplet in the downfield region, approximately between 7.20 and 7.40 ppm. The vinyl protons, due to their proximity to the electron-withdrawing phenyl group and the ester functionality, resonate at distinct chemical shifts. The proton on the carbon adjacent to the phenyl group (C4) is expected to be a doublet, while the proton on the adjacent carbon of the double bond (C3) will also be a doublet, with a large coupling constant characteristic of a trans configuration. The methylene (B1212753) protons adjacent to the acetate group (C1) and the adjacent methylene group (C2) will also show specific splitting patterns and chemical shifts. The methyl protons of the acetate group will appear as a sharp singlet, typically around 2.0 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon of the acetate group is characteristically found far downfield, often above 170 ppm. The carbons of the phenyl ring will produce a set of signals in the aromatic region (typically 120-140 ppm). The olefinic carbons (C3 and C4) will also have distinct chemical shifts in the downfield region, but generally upfield from the aromatic signals. The methylene carbons (C1 and C2) and the methyl carbon of the acetate group will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Phenyl Protons | 7.20 - 7.40 (m) | - |
| C=CH -Ph | ~6.5 (d, J ≈ 16 Hz) | ~134 |
| -CH =CH-Ph | ~6.2 (dt, J ≈ 16, 7 Hz) | ~123 |
| -O-CH₂ - | ~4.2 (t, J ≈ 7 Hz) | ~64 |
| -CH₂-CH₂ -CH= | ~2.5 (q, J ≈ 7 Hz) | ~34 |
| -O-C(=O)-CH₃ | ~2.0 (s) | ~21 |
| -C =O | - | ~171 |
| Phenyl Carbons | - | 126-142 |
Note: These are predicted values and actual experimental values may vary slightly depending on the solvent and other experimental conditions.
2D NMR Techniques for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the vinyl protons, as well as between the methylene protons at C1 and C2, and between the methylene protons at C2 and the vinyl proton at C3.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. For instance, it would show a correlation between the methyl protons of the acetate group and the carbonyl carbon, as well as the C1 carbon. It would also help to confirm the connectivity between the phenyl group and the butenyl chain.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the stereochemistry of the double bond. For the (E)-isomer, a strong NOE correlation would be expected between the proton at C4 and the protons on the ortho positions of the phenyl ring, while a weaker or absent correlation would be observed with the proton at C3.
NMR Simulations for Complex Spin Systems
In cases where the ¹H NMR spectrum exhibits complex splitting patterns due to overlapping signals or second-order effects, NMR simulation can be a powerful tool. nih.gov By inputting the chemical shifts and coupling constants into specialized software, a theoretical spectrum can be generated. This simulated spectrum can then be compared to the experimental spectrum to verify the assignments and extract accurate coupling constant values, which are critical for confirming the trans stereochemistry of the double bond.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential technique for determining the molecular weight of a compound and for gaining insight into its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This allows for the determination of the elemental composition of this compound (C₁₂H₁₄O₂). The calculated exact mass for this compound is 190.0994 g/mol . nih.gov HRMS can confirm this mass with high accuracy, typically to within a few parts per million, providing strong evidence for the correct molecular formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov This is particularly useful for analyzing the purity of a sample of this compound and for identifying any potential isomers or impurities. The gas chromatogram will show a peak for each component of the mixture, and the mass spectrum of each peak can be recorded.
The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern will be characteristic of the molecule's structure. Key fragments would likely include the loss of the acetate group (CH₃COO·), resulting in a fragment ion at m/z 131, corresponding to the 4-phenylbut-3-en-1-yl cation. Another prominent fragmentation pathway could involve the loss of acetic acid (CH₃COOH), leading to a fragment at m/z 130. Further fragmentation of the phenylbutenyl cation would also be observed. The NIST Mass Spectrometry Data Center provides reference spectra that can be used for comparison. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Formula |
| 190 | Molecular Ion [M]⁺ | [C₁₂H₁₄O₂]⁺ |
| 131 | [M - CH₃COO]⁺ | [C₉H₉]⁺ |
| 130 | [M - CH₃COOH]⁺ | [C₉H₈]⁺ |
| 115 | [C₉H₇]⁺ | [C₉H₇]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
| 43 | Acetyl cation | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is produced that reveals the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum provides key diagnostic peaks that confirm the presence of its characteristic functional groups.
The most prominent absorption bands are indicative of the ester group and the carbon-carbon double bond. The carbonyl (C=O) stretch of the acetate group typically appears as a strong, sharp peak in the region of 1740-1735 cm⁻¹. The C-O stretching vibration of the ester is also observable, usually in the 1250-1000 cm⁻¹ range. The presence of the trans-disubstituted alkene is confirmed by the C=C stretching vibration, which gives a moderate peak around 1650 cm⁻¹, and the out-of-plane C-H bending vibration, which is characteristic for the trans configuration and appears as a strong peak near 965 cm⁻¹. The aromatic ring gives rise to several peaks, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.
Table 1: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1740-1735 |
| C-O (Ester) | Stretch | 1250-1000 |
| C=C (Alkene) | Stretch | ~1650 |
| C-H (Alkene, trans) | Out-of-plane bend | ~965 |
| C-H (Aromatic) | Stretch | >3000 |
| C=C (Aromatic) | Stretch | 1600-1450 |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatography is an indispensable tool for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its chemical purity and, if applicable, its enantiomeric composition.
Gas chromatography (GC) is a common technique used to separate and analyze compounds that can be vaporized without decomposition. In the context of this compound, GC is primarily used to determine the purity of a sample. A sample is injected into the instrument, where it is vaporized and carried by a carrier gas through a column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For this compound, a single, sharp peak at the expected retention time would indicate a high degree of purity. The NIST Chemistry WebBook provides gas chromatography data for related compounds, which can be used for comparison. nist.govnist.govnist.gov
Chiral Gas Chromatography (CGC) is a specialized form of GC used to separate enantiomers, which are non-superimposable mirror images of each other. gcms.cz This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. If this compound were synthesized as a racemic mixture or through an asymmetric synthesis, CGC would be crucial for determining the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. libretexts.org The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.orgscielo.br
Table 2: Hypothetical GC and Chiral GC Data for this compound Analysis
| Analytical Method | Parameter | Value | Significance |
| Gas Chromatography (GC) | Purity | >99% | Indicates the absence of significant impurities. |
| Chiral Gas Chromatography (CGC) | Enantiomeric Excess (ee) | 95% | Demonstrates the effectiveness of an asymmetric synthesis. |
High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is widely used in organic chemistry. bldpharm.com It is particularly useful for compounds that are not easily vaporized or are thermally unstable. In HPLC, the sample is dissolved in a solvent (the mobile phase) and forced under high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound, HPLC can be used to assess purity by detecting and quantifying any impurities present.
Similar to GC, HPLC can be adapted for the separation of enantiomers by using a chiral stationary phase (CSP). Chiral HPLC is a robust method for determining the enantiomeric excess of chiral compounds. nih.govsigmaaldrich.com The choice of the chiral stationary phase and the mobile phase is critical for achieving good separation of the enantiomers. For acetate compounds, various chiral columns are commercially available that can provide excellent resolution.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina. The plate is then placed in a developing chamber with a solvent (the eluent). As the solvent moves up the plate by capillary action, it carries the components of the mixture with it at different rates, depending on their polarity and affinity for the adsorbent.
For the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product. By comparing the spots of the reaction mixture to those of the starting materials and a pure sample of the product, a chemist can determine when the reaction is complete. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound, solvent system, and stationary phase.
Computational and Theoretical Chemistry Insights into E 4 Phenylbut 3 En 1 Yl Acetate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT studies on related systems)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the optimized molecular geometry and electronic properties of organic molecules. For systems related to (E)-4-phenylbut-3-en-1-yl acetate (B1210297), such as cinnamic acid and its derivatives, DFT methods are widely employed to predict molecular structures and reactivity. researchgate.netnih.gov
Researchers commonly use the B3LYP hybrid functional combined with basis sets like 6-31G or 6-311++G(d,p) to achieve a balance between computational cost and accuracy. mdpi.comscielo.org.mx These calculations can optimize bond lengths and angles to find the most stable three-dimensional structure of the molecule in the gas phase or in solution. nih.govscielo.org.mx
Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of a compound. nih.gov For instance, a small energy gap in cinnamic acid derivatives suggests higher reactivity. nih.gov Computational methods also allow for the visualization of molecular orbitals, providing insights into the regions of the molecule involved in electron donation and acceptance. nih.gov Studies on similar phenyl cinnamate (B1238496) systems have utilized DFT to correlate these calculated quantum parameters with experimentally observed properties. mdpi.com
Table 1: Typical Parameters for DFT Calculations on Related Cinnamate Systems
| Parameter | Typical Value/Method | Purpose | Source(s) |
|---|---|---|---|
| Method | Density Functional Theory (DFT) | Calculation of electronic structure | nih.govscielo.org.mx |
| Functional | B3LYP | Approximates the exchange-correlation energy | nih.govscielo.org.mx |
| Basis Set | 6-311++G(d,p) or 6-31G(2d,2p) | Describes the atomic orbitals | nih.govscielo.org.mx |
| Phase | Gas Phase or with solvent models (e.g., IEF-PCM) | Simulates different environments | nih.govscielo.org.mx |
| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Molecular Electrostatic Potential | To predict stability, reactivity, and electronic distribution | nih.govmdpi.com |
Conformational Analysis and Isomer Stability Studies (e.g., E/Z isomerism)
The structure of (E)-4-phenylbut-3-en-1-yl acetate features a carbon-carbon double bond, which gives rise to geometric isomerism. The designation (E), from the German entgegen (opposite), indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. libretexts.org Its counterpart is the (Z) isomer, from zusammen (together), where the high-priority groups are on the same side. libretexts.org Computational studies can precisely calculate the relative energies of these isomers to determine which is more stable. For the related compound (E)-4-phenylbut-3-en-2-yl acetate, the existence of a (Z) stereoisomer is well-recognized. nist.gov
Beyond E/Z isomerism, conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For cinnamoyl systems, a key conformational question is the orientation around the single bond connecting the carbonyl group and the alkene, leading to s-cis and s-trans conformers. scielo.org.mx DFT calculations on cinnamic acid and cinnamaldehyde (B126680) have shown that the relative stability of these conformers can be influenced by the molecular structure and the surrounding environment (e.g., solvent). scielo.org.mx For cinnamic acid in the gas phase, the s-cis isomer was found to be more stable, whereas for cinnamaldehyde, the s-trans conformer was preferred. scielo.org.mx Similar conformational possibilities exist for this compound, and their relative energies could be reliably predicted using these computational techniques.
Reaction Mechanism Predictions and Transition State Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. This provides a level of detail that is often difficult to obtain through experimental means alone.
For example, DFT calculations have been used to predict the intramolecular Diels-Alder reaction of trans-cinnamic trans-cinnamate esters. cmu.ac.th These studies calculated the activation energies and reaction energies, providing a schematic of the predicted reaction pathway and identifying the most likely products. cmu.ac.th In another instance, computational evidence helped to clarify the role of a Lewis acid cocatalyst in the enantioselective [2+2] cycloaddition of cinnamate esters. acs.org The calculations suggested that the Lewis acid lowers the substrate's frontier molecular orbital energies, thereby increasing the rate of triplet energy transfer. acs.org
Furthermore, in the context of synthesis, computational studies are underway to investigate the mechanism of the Steglich esterification, a common method for producing cinnamyl esters. researchgate.netnih.gov These studies aim to understand the reaction constraints and kinetics in more detail, which can aid in optimizing reaction conditions. researchgate.net Such computational approaches could be directly applied to predict the outcomes and mechanisms of reactions involving this compound.
Spectroscopic Property Simulations (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can accurately simulate various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.
DFT calculations have been successfully used to predict the ¹H and ¹³C NMR chemical shifts for molecules like cinnamic acid and cinnamaldehyde. scielo.org.mx These theoretical predictions show good correlation with experimental results, aiding in the assignment of complex spectra. scielo.org.mxcmu.ac.th For example, a study on cinnamyl cinnamate derivatives confirmed the structure of all synthesized esters by demonstrating that the experimental NMR spectra were in line with theoretical data. cmu.ac.th
Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated. These theoretical frequencies help in assigning the various vibrational modes of the molecule, such as C=O stretches, C=C stretches, and C-H bends. scielo.org.mx While raw calculated frequencies are often systematically higher than experimental values, they can be scaled using a correction factor to achieve excellent agreement. These simulation capabilities are directly transferable to this compound, allowing for a detailed prediction of its NMR and IR spectra before it is even synthesized.
Table 2: Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm) for s-cis Cinnamic Acid
| Atom | Calculated (Gas Phase) | Calculated (Chloroform) | Calculated (DMSO) | Experimental (DMSO) |
|---|---|---|---|---|
| C1 | 134.9 | 134.8 | 134.6 | 134.1 |
| C2/C6 | 129.5 | 129.5 | 129.6 | 128.8 |
| C3/C5 | 128.9 | 129.0 | 129.1 | 129.5 |
| C4 | 131.0 | 130.8 | 130.7 | 130.4 |
| C7 | 146.4 | 145.8 | 145.3 | 145.1 |
| C8 | 117.7 | 118.2 | 118.7 | 117.9 |
| C9 | 172.1 | 170.9 | 169.8 | 167.3 |
Data adapted from a DFT study on cinnamic acid, a structurally related compound. scielo.org.mx
Applications of E 4 Phenylbut 3 En 1 Yl Acetate and Its Derivatives in Advanced Organic Synthesis
Building Block in the Synthesis of Complex Organic Molecules
The carbon framework of (E)-4-phenylbut-3-en-1-yl acetate (B1210297) makes it a valuable building block for more intricate molecules. The acetate group can serve as a leaving group in substitution reactions or be hydrolyzed to the corresponding alcohol, (E)-4-phenylbut-3-en-1-ol, which then opens up a wider range of functionalization possibilities.
While direct, large-scale applications in total synthesis are not extensively documented, its structural analogue, (E)-cinnamyl acetate, is a well-established building block. For instance, (E)-cinnamyl acetate participates in cobalt-catalyzed cross-coupling reactions with alkyl halides, demonstrating the utility of the phenyl-substituted allylic acetate system in forming new carbon-carbon bonds. researchgate.net This reactivity suggests a similar potential for (E)-4-phenylbut-3-en-1-yl acetate in coupling reactions to construct more complex carbon skeletons. The additional methylene (B1212753) group in the target compound compared to cinnamyl acetate can influence reactivity and provide access to homologous series of compounds.
The synthesis of the corresponding alcohol, (E)-4-phenylbut-3-en-1-ol, has been reported, for example, by the reduction of (E)-methyl 4-phenylbut-3-enoate. This alcohol can then be a precursor for various transformations, and its acetate form provides a stable, yet reactive, handle for synthetic manipulations.
Precursor for the Development of Chiral Synthons
The alkene in this compound is a key feature that allows for its conversion into valuable chiral synthons. Asymmetric modifications of the double bond can introduce stereocenters, which are fundamental in the synthesis of enantiomerically pure pharmaceuticals and natural products.
Common strategies to achieve this include asymmetric dihydroxylation and epoxidation. Although specific examples for this compound are not prevalent in the literature, the principles are well-established for similar substrates. For example, the hydrolysis of the acetate to (E)-4-phenylbut-3-en-1-ol would provide a homoallylic alcohol, a classic substrate for Sharpless asymmetric epoxidation. This reaction would yield a chiral epoxy alcohol, a versatile intermediate that can be opened by a variety of nucleophiles to generate a range of chiral building blocks.
Furthermore, the development of stereodivergent dual-catalysis systems, which can generate multiple stereoisomers from common starting materials, highlights the potential for creating complex chiral molecules from precursors like this compound. researchgate.net Such methods often involve the reaction of an enone with an aryl boron reagent and an allylic electrophile, demonstrating the utility of the allylic acetate functional group in advanced asymmetric synthesis. researchgate.net
Role in the Generation of Reactive Intermediates (e.g., Carbenoids from derivatives)
Derivatives of this compound can be effective precursors for the generation of highly reactive intermediates, such as carbenoids. These intermediates are not typically formed directly from the acetate but from suitably functionalized derivatives.
A notable example is the use of a related compound, methyl (E)-4-phenylbut-3-enoate, as a precursor to methyl (E)-4-phenyl-2-diazo-3-butenoate. This diazo compound serves as a donor-acceptor precursor for the corresponding ruthenium-carbenoid, which is utilized in C-H insertion and cyclopropanation reactions. The generation of such a reactive species from a stable precursor allows for controlled and selective bond formations that would otherwise be challenging. The presence of the styryl group in the resulting carbenoid influences its reactivity and selectivity in these transformations.
This transformation highlights a key application of the (E)-4-phenylbut-3-enyl scaffold in accessing reactive intermediates that are valuable in modern synthetic organic chemistry for creating molecular complexity efficiently.
Utilization in Multicomponent Reactions and Cascade Processes
The structure of this compound and its derivatives is well-suited for use in multicomponent reactions (MCRs) and cascade processes, which are highly efficient methods for building complex molecules in a single step.
A pertinent example is the stereoselective cascade reaction between allylic azides and acrylates. nih.gov A cinnamyl azide, which can be synthesized from the corresponding cinnamyl alcohol (obtainable from cinnamyl acetate), reacts to form complex tetrahydro-pyrrolo-pyrazole ring systems with up to four contiguous stereocenters. nih.gov This demonstrates the potential of the phenyl-substituted allylic framework, present in this compound, to participate in powerful cascade sequences.
Furthermore, allylic acetates are known to be effective electrophiles in multicomponent coupling reactions. For instance, stereodivergent dual-catalysis systems can couple enones, aryl boron nucleophiles, and allylic electrophiles to create molecules with three adjacent stereocenters. researchgate.net The Petasis reaction, a three-component reaction of an amine, a carbonyl compound, and an organoboron reagent, is another example of a powerful MCR where allylic structures can be incorporated. nih.gov These examples underscore the potential of this compound and its derivatives to serve as key components in the convergent and efficient synthesis of complex molecular targets.
Future Directions in Research on E 4 Phenylbut 3 En 1 Yl Acetate
Development of Novel and Sustainable Synthetic Routes
The synthesis of (E)-4-phenylbut-3-en-1-yl acetate (B1210297) and related compounds is moving beyond traditional multi-step procedures that often rely on stoichiometric reagents and volatile organic solvents. The future lies in the adoption of green and sustainable chemistry principles to create more atom-economical and environmentally benign synthetic pathways.
A primary focus is the utilization of renewable feedstocks. Research is increasingly exploring the conversion of biomass-derived platform molecules, such as furfural (B47365) or levulinic acid, which can be transformed into valuable chemical intermediates through catalytic processes. youtube.com This approach reduces the dependence on depletable petrochemical resources. youtube.com For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-methyl-THF), which can be derived from biomass, are being investigated as greener alternatives to petroleum-based solvents like THF. youtube.com
Another key strategy is the development of synthetic routes involving direct C-H activation. tohoku.ac.jp Palladium-catalyzed allylic C-H alkylation, for example, allows for the formation of C-C bonds directly on an unfunctionalized alkene, bypassing the need for pre-functionalized substrates. mdpi.comresearchgate.net This shortens synthetic sequences and minimizes waste. The atom efficiency of such reactions is a significant improvement over classical methods like the Tsuji-Trost reaction, which requires pre-oxidized reagents with leaving groups. researchgate.net
Future synthetic strategies will likely focus on one-pot or tandem reactions that combine multiple transformations into a single operation, further enhancing efficiency and reducing the environmental footprint.
Exploration of New Catalytic Transformations
Catalysis is central to the synthesis and functionalization of allylic acetates. While precious metals like palladium have been instrumental, a major future direction is the exploration of catalysts based on earth-abundant metals. tohoku.ac.jpbeilstein-journals.org
Earth-Abundant Metal Catalysis: Metals such as iron, cobalt, nickel, and copper are gaining prominence as cost-effective and more sustainable alternatives to palladium and rhodium. beilstein-journals.orgresearchgate.netresearchgate.netrsc.org These metals have shown promise in a variety of transformations, including cross-coupling, hydrofunctionalization, and cycloaddition reactions. tohoku.ac.jpresearchgate.net Nanoparticles of these metals, in particular, are being developed for their high catalytic activity and potential for recyclability. rsc.org The development of well-defined molecular complexes of these metals is also a key area, aiming for high selectivity and reactivity. researchgate.net
| Catalyst Type | Metal | Reaction Type | Potential Advantage |
| Nanoparticles | Fe, Co, Ni, Cu | Hydrogenation, Cross-Coupling | High activity, recyclability, lower cost rsc.org |
| Molecular Complexes | Co, Ni | C-H Functionalization, Cycloaddition | High selectivity, unique reactivity tohoku.ac.jp |
| Bimetallic Catalysts | Precious + Earth-Abundant | Hydrogenation | Combines stability and high activity researchgate.net |
Biocatalysis: The use of enzymes (biocatalysis) offers unparalleled selectivity under mild reaction conditions. mdpi.com For the synthesis and modification of compounds like (E)-4-phenylbut-3-en-1-yl acetate, several classes of enzymes are being explored:
Lipases: These enzymes are highly effective for esterification and transesterification reactions, often with high enantioselectivity. They can function in non-aqueous solvents, making them versatile for organic synthesis. mdpi.comrsc.org
Oxidoreductases (e.g., P450 Monooxygenases): These enzymes can perform highly selective allylic hydroxylation, introducing functional groups at specific positions.
Engineered Proteins: Myoglobin and other proteins are being engineered to catalyze non-natural reactions, such as Doyle-Kirmse reactions, for C-C bond formation. nih.gov
The integration of different catalytic methods, such as combining biocatalysis with chemocatalysis in cascade reactions, represents a powerful future strategy for complex molecule synthesis. mdpi.com
Advanced Mechanistic Investigations using In Situ Techniques
A fundamental understanding of reaction mechanisms is critical for optimizing existing methods and designing new, more efficient catalysts. Future research will heavily rely on advanced in situ analytical techniques to probe reactions as they occur, providing real-time data on transient intermediates and catalyst states.
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is invaluable for studying heterogeneous catalysis, allowing researchers to observe the adsorption of reactants, the formation of surface intermediates, and changes to the catalyst surface under actual reaction conditions of high temperature and pressure. specac.comresearchgate.netyoutube.comrsc.org For example, DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) can monitor the thermal treatment of a solid-supported catalyst, revealing how active sites are formed. youtube.com
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: For homogeneous catalysis, in situ NMR is a powerful tool. Using specialized high-pressure NMR tubes, it is possible to monitor the concentration of reactants, products, and key catalytic intermediates directly in the reaction mixture at elevated temperatures. wiley.comnih.gov This has been used to elucidate the mechanism of palladium-catalyzed reactions, providing direct evidence for proposed catalytic cycles and intermediates. mdpi.comnih.gov
These techniques provide a level of detail that is unattainable through traditional analysis of starting materials and final products, enabling a more rational approach to catalyst and process development. youtube.com
Expanding the Scope of Stereoselective Reactions
The control of stereochemistry is paramount in the synthesis of complex molecules, as different stereoisomers can have vastly different biological or material properties. For a molecule like this compound, controlling the geometry of the double bond is just the first step. Future research will focus on developing reactions that create new stereocenters with high selectivity.
Asymmetric Catalysis: The development of catalytic enantioselective methods for synthesizing chiral allylic esters is a major research frontier. organic-chemistry.orgscispace.comnih.gov This is often achieved using a chiral catalyst, typically a metal complex with a chiral ligand, which can differentiate between prochiral faces of a substrate. Palladium catalysis has been particularly successful in this area. nih.gov For example, the enantioselective SN2' substitution of allylic alcohol derivatives with carboxylic acids can produce chiral allylic esters in high yield and with excellent enantiomeric excess (ee). organic-chemistry.org
| Catalyst System | Reaction Type | Key Feature | Reported Selectivity |
| Palladium(II) / Chiral Ligand | Asymmetric Allylic Esterification | Access to branched chiral esters | 86-99% ee organic-chemistry.org |
| Iridium(I) / Phosphoramidite Ligand | Asymmetric Allylic Alkylation | High branched-to-linear selectivity | up to 99:1 b:l scispace.com |
| Palladium(0) / Chiral Diphosphine | Asymmetric Allylic Alkylation | Synthesis of C-N atropisomers | Moderate to high ee nih.gov |
Organocatalysis: In addition to metal-based catalysts, organocatalysis, which uses small organic molecules as catalysts, is a rapidly expanding field. nih.gov Chiral amines and other Lewis bases have been developed as catalysts for asymmetric allylic alkylations, providing a metal-free alternative for the synthesis of chiral molecules. nih.govacs.org
Computational Design of Novel Derivatives with Tailored Reactivity and Selectivity
Computational chemistry has become a predictive and indispensable tool in modern chemical research. Future progress in the chemistry of this compound and its derivatives will be significantly accelerated by computational methods.
Mechanistic Elucidation and Selectivity Prediction: Density Functional Theory (DFT) is widely used to investigate reaction mechanisms, calculate the energies of transition states, and understand the origins of regio- and enantioselectivity. researchgate.netrsc.orgacs.org For palladium-catalyzed allylic substitutions, DFT studies have been crucial in rationalizing how the structure of the chiral ligand influences the stereochemical outcome of the reaction. nih.gov By modeling different reaction pathways, researchers can predict which products are likely to form under specific conditions. acs.org
Rational Catalyst Design: Computational screening is emerging as a powerful strategy for catalyst discovery. nih.gov By calculating key properties, such as the binding energies of intermediates, for a large number of potential catalysts, researchers can identify promising candidates for experimental validation. This "computation-driven design" approach moves away from traditional trial-and-error discovery. acs.org For example, volcano plots, which relate a calculated descriptor to catalytic activity, can be used to screen new alloy catalysts for a desired reaction. nih.gov This synergy between computational prediction and experimental synthesis will be key to developing new catalysts with tailored reactivity and selectivity for transformations involving allylic acetates. mdpi.comnih.gov
Q & A
Basic: How is (E)-4-phenylbut-3-en-1-yl acetate synthesized and isolated in laboratory settings?
Methodological Answer:
The compound is typically synthesized via Lewis acid-catalyzed reactions, such as the ring-opening of donor-acceptor cyclopropanes. For example, Yb(OTf)₃ in dichloroethane (DCE) catalyzes the reaction of styrylcyclopropane derivatives with sulfenamides to yield the target compound . Isolation involves fractional distillation or column chromatography, as evidenced by its presence in Fraction 1 (32.9% yield) alongside structurally similar acetates . Key steps include:
- Purification: Silica gel chromatography with hexane/ethyl acetate gradients.
- Characterization: GC-MS and NMR for confirmation of the (E)-stereochemistry .
Advanced: What strategies resolve stereochemical ambiguities in the synthesis of this compound?
Methodological Answer:
X-ray crystallography using programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) is critical for unambiguous stereochemical assignment . For example:
- SHELX Workflow: Data collection at 100 K, followed by structure solution via direct methods and refinement with anisotropic displacement parameters .
- ORTEP-3: Visualizes thermal ellipsoids to confirm the (E)-configuration of the double bond .
Complementary NMR analysis (e.g., NOESY) can detect spatial proximity of protons to corroborate crystallographic data .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is essential:
| Technique | Key Data | Reference |
|---|---|---|
| ¹H/¹³C NMR | δ 5.65–6.35 ppm (vinyl protons), δ 170–175 ppm (ester carbonyl) | |
| GC-MS | Retention index: ~14.2 min (non-polar column); m/z 202 [M+H]⁺ | |
| IR | 1745 cm⁻¹ (C=O stretch) |
Discrepancies in vinyl proton coupling constants (e.g., for trans configuration) must align with computational predictions .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
- Transition State Analysis: Identifies energy barriers for electrophilic additions or cycloadditions .
- Solvent Effects: COSMO-RS simulations predict solvation energies in DCE or THF .
Experimental validation involves comparing calculated activation energies with kinetic data (e.g., Arrhenius plots) .
Basic: What challenges arise in achieving high purity, and how are they addressed?
Methodological Answer:
Common issues include:
- Co-elution with analogs: Resolved using HPLC with a C18 column (acetonitrile/water, 70:30) .
- Isomerization: Minimized by low-temperature storage (−20°C) and light exclusion .
Purity is quantified via integration of GC-MS peaks or NMR singlet ratios for acetyl groups .
Advanced: How to address contradictions between theoretical and experimental data for this compound?
Methodological Answer:
Case Study: Discrepant NMR chemical shifts may arise from solvent effects or conformational flexibility.
- Step 1: Re-optimize DFT calculations with explicit solvent models (e.g., PCM for DCM) .
- Step 2: Validate with variable-temperature NMR to probe dynamic effects .
- Step 3: Cross-check with X-ray data to confirm static structure .
Document uncertainties using error margins (e.g., ±0.05 ppm for NMR shifts) .
Advanced: What catalytic mechanisms explain the stereoselectivity in its synthesis?
Methodological Answer:
Yb(OTf)₃ catalyzes stereoselective ring-opening of cyclopropanes via:
- Coordination: Yb³⁺ activates the cyclopropane’s electron-deficient carbon .
- Nucleophilic Attack: Sulfenamide attacks the β-position, favoring trans addition (93% diastereomeric excess) .
Mechanistic studies use kinetic isotope effects (KIEs) and Hammett plots to probe rate-determining steps .
Basic: How is the compound’s stability assessed under varying conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
